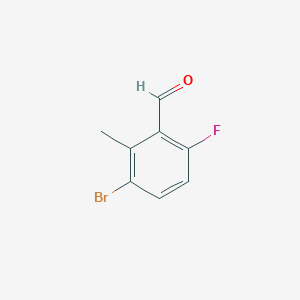

3-Bromo-6-fluoro-2-methylbenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

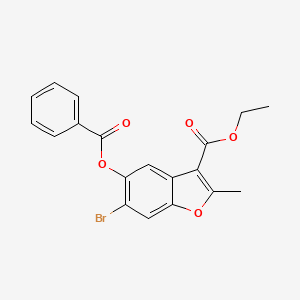

3-Bromo-6-fluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It is a solid substance . The compound has a molecular weight of 217.04 .

Synthesis Analysis

The synthesis of 3-Bromo-6-fluoro-2-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide.Molecular Structure Analysis

The InChI code for 3-Bromo-6-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Bromo-6-fluoro-2-methylbenzaldehyde is a solid substance . It has a molecular weight of 217.04 . The compound is stored under nitrogen at a temperature of 4°C .科学的研究の応用

Synthesis and Chemical Transformations

3-Bromo-6-fluoro-2-methylbenzaldehyde serves as a key intermediate in the synthesis of various chemically significant compounds. For instance, it is utilized in the selective ortho-bromination of substituted benzaldoximes, leading to the formation of substituted 2-bromobenzaldehydes. This process involves a palladium-catalyzed C-H activation, highlighting the compound's role in facilitating complex chemical transformations (Dubost et al., 2011). Furthermore, its derivatives are instrumental in the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles, demonstrating its versatility in synthesizing nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals (Cho et al., 2004).

Environmental and Biological Applications

The compound also finds applications in environmental and biological studies. Metabolically stable enrichment cultures of anaerobic bacteria have been employed to study the transformation of halogenated aromatic aldehydes, including derivatives similar to 3-Bromo-6-fluoro-2-methylbenzaldehyde. These studies help in understanding the biodegradation pathways of halogenated compounds in natural environments, shedding light on the microbial processes involved in the detoxification and removal of environmental pollutants (Neilson et al., 1988).

Material Science and Optical Studies

In material science, derivatives of 3-Bromo-6-fluoro-2-methylbenzaldehyde contribute to the development of novel materials with potential applications in electronics and photonics. For example, the structural and electronic properties of halogenated benzaldehydes have been studied to understand their linear and nonlinear optical responses. These investigations provide insights into the design of new materials for optical applications, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices, which are crucial in modern telecommunication and information processing technologies (Aguiar et al., 2022).

Advanced Synthesis Techniques

Additionally, the compound is involved in advanced synthesis techniques, such as the telescoping process, which aims to streamline and optimize chemical synthesis routes. This approach has been applied to synthesize key intermediates in drug discoveries, demonstrating the compound's role in enhancing the efficiency of pharmaceutical development processes (Nishimura & Saitoh, 2016).

Safety and Hazards

特性

IUPAC Name |

3-bromo-6-fluoro-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWYNYTRIRTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-methylbenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2739376.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739385.png)

![5-Benzyl-2-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2739386.png)

![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)

![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)

![Thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B2739397.png)